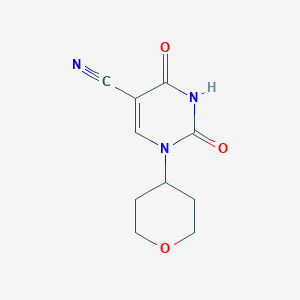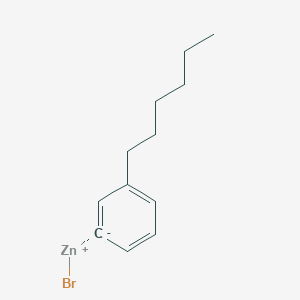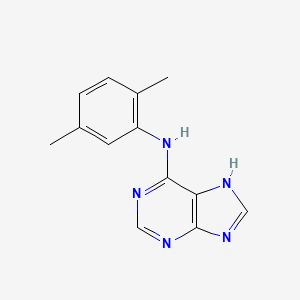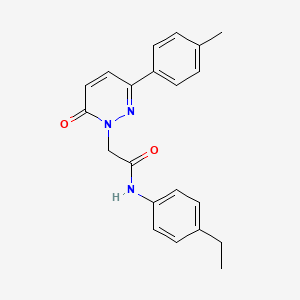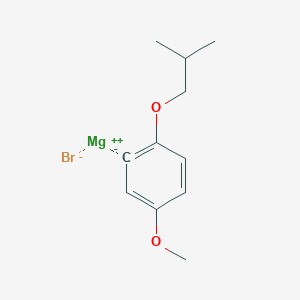
(2-i-Butyloxy-5-methoxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-iso-butyloxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and stability in THF.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-iso-butyloxy-5-methoxyphenyl)magnesium bromide involves the reaction of 2-iso-butyloxy-5-methoxyphenyl bromide with magnesium turnings in the presence of dry THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium turnings are activated by a small amount of iodine or 1,2-dibromoethane to initiate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of Grignard reagents, including (2-iso-butyloxy-5-methoxyphenyl)magnesium bromide, follows similar principles but on a larger scale. The process involves using large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified by distillation or crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(2-iso-butyloxy-5-methoxyphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry THF.
Halides: Substitution reactions with alkyl or aryl halides.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: From substitution reactions.
Coupled Products: From coupling reactions with organic halides.
Applications De Recherche Scientifique
(2-iso-butyloxy-5-methoxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: For forming carbon-carbon bonds in complex organic molecules.
Pharmaceutical Research: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials.
Catalysis: As a reagent in catalytic processes for chemical transformations.
Mécanisme D'action
The mechanism of action of (2-iso-butyloxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-iso-butyloxy-5-methylphenyl)magnesium bromide
- (2-sec-butyloxy-5-chlorophenyl)magnesium bromide
Uniqueness
(2-iso-butyloxy-5-methoxyphenyl)magnesium bromide is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group can enhance its nucleophilicity compared to similar compounds without this substituent .
Propriétés
Formule moléculaire |
C11H15BrMgO2 |
|---|---|
Poids moléculaire |
283.44 g/mol |
Nom IUPAC |
magnesium;1-methoxy-4-(2-methylpropoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-9(2)8-13-11-6-4-10(12-3)5-7-11;;/h4-6,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
DLNSXVYVSZEPON-UHFFFAOYSA-M |
SMILES canonique |
CC(C)COC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


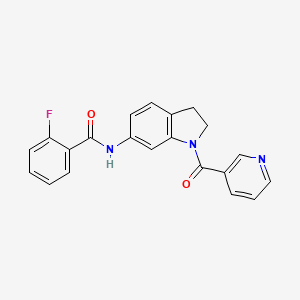
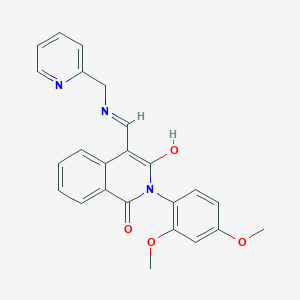
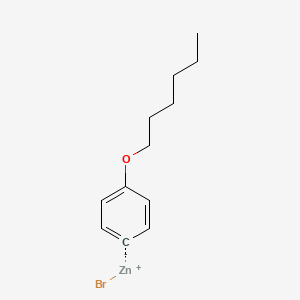
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878443.png)
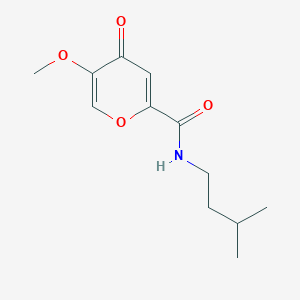
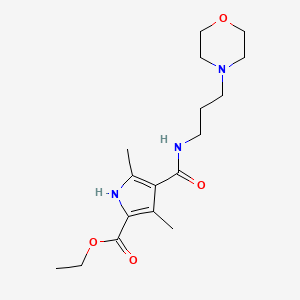

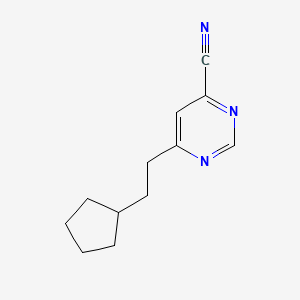
![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B14878494.png)
